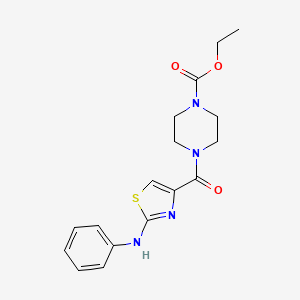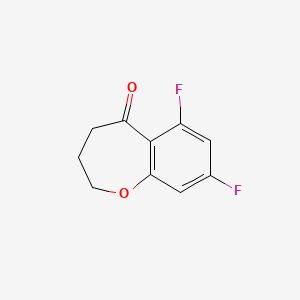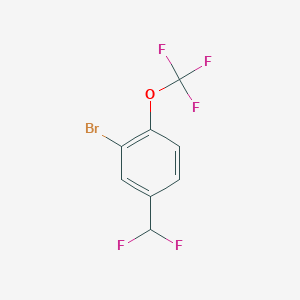
2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” belong to the class of organic compounds known as aromatic halides. They are characterized by a halogen atom (in this case, bromine) attached to an aromatic ring structure. The presence of the difluoromethyl and trifluoromethoxy groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would consist of a benzene ring with bromine, difluoromethyl, and trifluoromethoxy substituents at the 2, 4, and 1 positions, respectively .Chemical Reactions Analysis
The chemical reactions of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would largely depend on the reagents and conditions used. The bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would be influenced by its molecular structure. For example, the presence of the halogen atoms would likely make the compound relatively dense and high-boiling .Applications De Recherche Scientifique
Aryne Route in Organic Synthesis
A study by Schlosser and Castagnetti (2001) explores the use of derivatives of trifluoromethoxybenzene, closely related to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene, in organic synthesis. They demonstrated the generation of various phenyllithium intermediates from bromo-trifluoromethoxybenzenes, which could be utilized in further organic transformations (Schlosser & Castagnetti, 2001).
Intermediates for Organofluorine Compounds
In another study, Castagnetti and Schlosser (2001) discussed the use of (trifluoromethoxy)benzene derivatives in the synthesis of ortho-substituted derivatives. They utilized 2-(Trifluoromethoxy)phenyllithium, an intermediate similar to our compound of interest, to access a variety of new organofluorine compounds (Castagnetti & Schlosser, 2001).
Synthesis of Bromo-Functionalized Benzenes
Reus et al. (2012) developed high-yield routes to functionalized benzenes, starting from different precursors including bromo-benzenes. This highlights the potential utility of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene in creating functionalized benzene derivatives (Reus et al., 2012).
X-Ray Structure Determinations
Jones et al. (2012) conducted X-ray structure determinations of various bromo-substituted benzenes, which is relevant for understanding the structural aspects of compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Jones et al., 2012).
Fluorescence Properties in Organic Compounds
Zuo-qi (2015) synthesized and studied the fluorescence properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a compound with structural similarities to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene. This highlights its potential application in the study of fluorescence in organic compounds (Liang Zuo-qi, 2015).
Radical Addition in Aqueous Media
Yorimitsu et al. (2001) explored bromine atom-transfer radical addition in different solvents, including benzene. This research could provide insights into reactions involving compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Yorimitsu et al., 2001).
Synthesis of Bromoethane Derivatives
Joshi et al. (2013) described the synthesis of bromoethane derivatives, a process that could be applicable to the synthesis of similar bromo-substituted compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Joshi et al., 2013).
Coordination Polymers and Sensing Applications
Hua et al. (2015) investigated zinc(II) coordination polymers with bromo-substituted benzenes, which may be relevant for understanding the properties of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene in similar applications (Hua et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would depend on its potential applications. For instance, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(7(10)11)1-2-6(5)15-8(12,13)14/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAVEBOXQJTVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

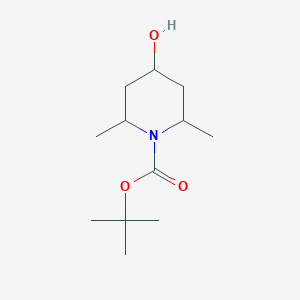
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
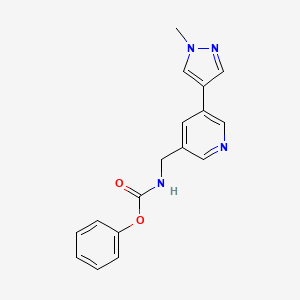
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
